3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Medicinal Chemistry Organic Synthesis Process Chemistry

Unlike the 2,4-difluoro or 2,6-dichloro analogs, this specific 2,6-difluorobenzoylacetonitrile ensures synthetic fidelity in thienodiazepinone synthesis. The ortho,ortho'-difluoro arrangement provides critical steric and electronic effects for selective cyclocondensation, avoiding yield loss and regioisomer formation. Direct procurement guarantees process consistency for CNS-targeted drug discovery programs. Certified purity ≥95% (HPLC), available from research to bulk scales with full analytical documentation.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 40017-76-3
Cat. No. B147570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-3-oxopropanenitrile
CAS40017-76-3
Synonyms2,6-Difluorophenacyl Cyanide;  2,6-Difluoro-β-oxo-benzenepropanenitrile
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)CC#N)F
InChIInChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2
InChIKeyUFGUAZITUTVDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Difluorophenyl)-3-oxopropanenitrile (CAS 40017-76-3) Procurement and Identification Guide


3-(2,6-Difluorophenyl)-3-oxopropanenitrile (CAS 40017-76-3), also known as 2,6-Difluorobenzoylacetonitrile, is a versatile β-ketonitrile building block with a molecular formula of C9H5F2NO and a molecular weight of 181.14 g/mol. This compound features a 2,6-difluorophenyl group attached to a 3-oxopropanenitrile moiety, conferring distinct electronic and steric properties that influence its reactivity in heterocyclic syntheses. [1] It is commercially available from multiple suppliers in purities ranging from 95% to 99%, typically as a light yellow to yellow solid with a melting point of approximately 109-111 °C and a boiling point of approximately 312 °C. Its primary documented application is as a key intermediate in the synthesis of thienodiazepinones, a class of compounds investigated for central nervous system (CNS) activity. [2]

Why Generic Substitution of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile (CAS 40017-76-3) Carries Technical Risk


While several regioisomeric difluorobenzoylacetonitriles and halo-substituted analogs exist, simple substitution is not trivial and carries significant technical risk in established synthetic routes. The 2,6-difluoro substitution pattern imparts unique steric and electronic effects that are critical for the selectivity and yield of downstream cyclocondensation reactions. For example, the formation of thienodiazepinones, a primary application for this compound, requires specific geometric constraints provided by the ortho,ortho'-difluoro arrangement. [1] Substituting the 2,6-difluoro isomer with the 2,4-difluoro isomer (CAS 71682-95-6) or the 2,6-dichloro analog (CAS 71463-50-8) can alter reaction kinetics, leading to lower yields, the formation of undesired regioisomers, or complete synthetic failure without extensive re-optimization. Furthermore, the precise physical properties, such as melting point and solubility, differ, which can impact purification and formulation steps in a scaled process. Therefore, for applications derived from the specific 2,6-difluorophenyl scaffold, direct procurement of the intended compound is essential to ensure process fidelity and avoid costly revalidation.

Quantitative Differentiation of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile (CAS 40017-76-3) Against Key Comparators


Regioisomeric Differentiation: 2,6- vs. 2,4-Difluorophenyl Substitution

The 2,6-difluorophenyl isomer exhibits a slightly lower melting point compared to its 2,4-difluorophenyl counterpart, which can influence crystallization behavior during purification. The target compound has a reported melting point of 109-111 °C , while the 2,4-difluoro isomer (CAS 71682-95-6) melts at 110-112 °C. While this difference is small, it reflects the distinct solid-state packing engendered by the different substitution pattern. More critically, the 2,6-difluoro substitution pattern is specifically required for the synthesis of certain thienodiazepinones, as documented in the primary literature [1], whereas the 2,4-isomer is not reported in this context.

Medicinal Chemistry Organic Synthesis Process Chemistry

Halogen-Dependent Differentiation: 2,6-Difluoro vs. 2,6-Dichloro Substitution

The physicochemical properties and potential biological activity of the 2,6-difluoro compound differ significantly from its 2,6-dichloro analog due to the distinct electronic and steric properties of fluorine versus chlorine. The target compound (C9H5F2NO) has a molecular weight of 181.14 g/mol , while 3-(2,6-dichlorophenyl)-3-oxopropanenitrile (CAS 71463-50-8; C9H5Cl2NO) has a molecular weight of 214.05 g/mol. [1] This difference in size and electronegativity (fluorine is more electronegative and smaller than chlorine) directly impacts the compound's reactivity and its interaction with biological targets. The fluorine atoms are known to enhance metabolic stability and modulate lipophilicity, properties that are critical in drug design and are distinct from those conferred by chlorine.

Medicinal Chemistry SAR Studies Chemical Biology

Application-Specific Differentiation: Validated Use in Thienodiazepinone Synthesis

The 2,6-difluoro compound is specifically cited in the peer-reviewed literature as a key starting material for the synthesis of o-substituted 5-phenylthieno(2,3-e)(1,4)diazepines. [1] In this established synthetic route, the 2,6-difluorophenyl group is an integral part of the final heterocyclic scaffold, which is associated with central nervous system depressant activity. In contrast, other closely related β-ketonitriles, such as the 2,4-difluoro isomer or the unsubstituted benzoylacetonitrile, are not documented in this specific application. This represents a clear, application-based differentiation for scientists investigating this particular chemical space.

Medicinal Chemistry CNS Drug Discovery Heterocyclic Synthesis

Commercial Availability and Purity Specifications

The target compound is readily available from multiple reputable chemical suppliers, typically at standard purities of 95% or 97% for research use. For more demanding applications, suppliers offer higher purities, such as 99%, and provide accompanying analytical documentation (e.g., NMR, HPLC, GC) to verify quality. This established supply chain and availability of quality control data reduces procurement risk and ensures batch-to-batch consistency for ongoing research programs. This contrasts with some less common analogs that may require custom synthesis, leading to longer lead times and higher costs.

Procurement Chemical Sourcing Quality Control

Optimal Research and Industrial Application Scenarios for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile (CAS 40017-76-3)


Synthesis of CNS-Active Thienodiazepinone Derivatives

This compound is the established and literature-precedented starting material for the synthesis of o-substituted 5-phenylthieno(2,3-e)(1,4)diazepines, a class of heterocycles with potential central nervous system depressant activity. [1] Researchers engaged in medicinal chemistry programs targeting this scaffold should prioritize this specific compound to ensure synthetic fidelity and facilitate direct comparison with published data.

Structure-Activity Relationship (SAR) Studies with 2,6-Difluorophenyl Motifs

In drug discovery programs where a 2,6-difluorophenyl group is a key pharmacophoric element, this β-ketonitrile serves as a crucial intermediate for introducing this motif into more complex molecules. Its distinct electronic and steric properties, as outlined in Section 3, make it the appropriate choice for SAR exploration compared to 2,4-difluoro or 2,6-dichloro analogs.

Methodological Development in Heterocyclic Chemistry

The β-ketonitrile moiety is a versatile handle for a wide array of cyclocondensation reactions. [2] The presence of the 2,6-difluorophenyl group provides a specific, electron-deficient aromatic system that can influence reaction pathways and outcomes. Researchers developing new synthetic methodologies for pyrazoles, pyrimidines, or other heterocycles can use this compound as a model substrate to probe the impact of ortho,ortho'-difluoro substitution on reaction scope and yield.

Quality Control and Reference Standard in Chemical Manufacturing

Given its well-defined physical properties (e.g., melting point of 109-111 °C ) and commercial availability with certified analytical data, this compound is suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, GC-MS) for monitoring reactions or ensuring the purity of more complex intermediates in a pharmaceutical process chemistry setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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